molecular formula C8H8N2O2 B3047917 8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 148890-67-9

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B3047917
CAS No.: 148890-67-9
M. Wt: 164.16 g/mol
InChI Key: NBCCQBWWJQAJTH-UHFFFAOYSA-N
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Description

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring and an amino group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with chloroacetic acid, followed by cyclization in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, reduced oxazine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzoxazines: These compounds share the oxazine ring structure but may have different substituents.

    Benzimidazoles: These compounds have a similar fused ring system but with nitrogen atoms in different positions.

    Benzotriazoles: These compounds also feature a fused ring system with nitrogen atoms.

Uniqueness

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the amino group at the 8th position, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for research and development.

Properties

IUPAC Name

8-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCCQBWWJQAJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444278
Record name 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148890-67-9
Record name 8-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148890-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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